7-Methoxy-D-tryptophan

Descripción general

Descripción

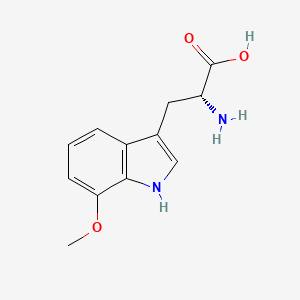

7-Methoxy-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a methoxy group at the 7th position of the indole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-D-tryptophan typically involves the modification of tryptophan through various chemical reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy group can then be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Cyclization Reactions: Pictet–Spengler Reaction

The Pictet–Spengler reaction is pivotal in alkaloid synthesis. 7-Methoxy-D-tryptophan reacts with aldehydes under acidic conditions to form tetrahydro-β-carboline scaffolds. For example:

Reaction Conditions

-

Substrate : N<sup>b</sup>-benzyl-7-methoxy-D-tryptophan methyl ester

-

Aldehyde : Methyl 4,4-dimethoxybutyrate

-

Catalyst : Trifluoroacetic acid (TFA)

-

Temperature : Reflux in chloroform

Mechanism :

-

Imine formation between the aldehyde and α-amino group.

-

Cyclization via electrophilic attack on the indole C2 position.

-

Acid-catalyzed dehydration to yield the tetrahydro-β-carboline.

Outcome :

The reaction exhibits high diastereoselectivity (>98% enantiomeric excess) due to the D-configuration of the tryptophan derivative .

Oxidative Coupling and Dieckmann Cyclization

-

Substrate : Tetrahydro-β-carboline intermediate derived from this compound.

-

Enzymes/Reagents :

-

Pd(enolate) catalyst : Facilitates intramolecular coupling.

-

HOAc/HCl : Promotes ketonization via Dieckmann cyclization.

-

Stereocontrolled Oxyanion-Cope Rearrangement

-

Reaction : A thermal -sigmatropic rearrangement of allyl vinyl ethers.

-

Conditions : Heating in toluene at 110°C.

-

Outcome : Forms the ajmalane skeleton with axial chirality .

Esterification and Hydrolysis

-

Esterification : Reacting this compound with ethanol/H<sup>+</sup> yields the ethyl ester (CID 11737099) .

-

Hydrolysis : The ethyl ester undergoes saponification with NaOH to regenerate the free carboxylic acid .

Amination and Alkylation

Aplicaciones Científicas De Investigación

7-Methoxy-D-tryptophan has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology: Studied for its role in metabolic pathways and its potential as a precursor for neurotransmitters.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of specialty chemicals and as a research tool in drug discovery

Mecanismo De Acción

The mechanism of action of 7-Methoxy-D-tryptophan involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of the serotonin pathway, as tryptophan is a precursor to serotonin. Additionally, it may influence other neurotransmitter systems and cellular signaling pathways, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

Tryptophan: The parent compound, essential for protein synthesis and a precursor to serotonin.

5-Methoxytryptophan: Another methoxy-substituted tryptophan derivative with distinct biological activities.

Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in growth and development.

Uniqueness: 7-Methoxy-D-tryptophan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7th position of the indole ring differentiates it from other tryptophan derivatives and contributes to its specific interactions with molecular targets .

Actividad Biológica

7-Methoxy-D-tryptophan is a derivative of the essential amino acid tryptophan, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group at the 7th position of the indole ring, distinguishing it from other tryptophan derivatives. This unique substitution pattern influences its biological interactions and pharmacological properties.

The primary mode of action for this compound involves its role as an agonist for the 5-HT2A receptor, which is part of the serotonin receptor family. This interaction is crucial for various physiological processes, including mood regulation and neuroprotection. The compound also participates in several biochemical pathways:

- Kynurenine Pathway : Involved in the metabolism of tryptophan to produce neuroactive metabolites.

- Serotonin Pathway : Serves as a precursor for serotonin synthesis, impacting mood and cognitive functions.

- Gut Microbiota Transformation : Influences microbial metabolism, potentially affecting overall health.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

- Antiviral Activity : Demonstrated potential against various viral pathogens.

- Anti-inflammatory Properties : Shown to reduce inflammation markers in experimental models.

- Anticancer Effects : Exhibits cytotoxicity towards cancer cell lines through apoptosis induction.

- Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria, with significant antibiofilm effects observed in vitro.

1. Antimicrobial Effects

A systematic review highlighted the antimicrobial properties of D-tryptophan, noting that it can inhibit food-borne pathogens under various stress conditions. The compound demonstrated significant antimicrobial effects, delaying pathogen growth by more than 12 hours in certain conditions .

2. Neuroprotective Effects

Studies have indicated that this compound may offer neuroprotective benefits by modulating serotonin levels, which can be particularly beneficial in conditions like depression and anxiety. In one study, acute tryptophan depletion resulted in mood changes among individuals with a family history of depression, suggesting a link between tryptophan metabolism and mood regulation .

3. Anticancer Research

Research has shown that derivatives of tryptophan, including this compound, can induce apoptosis in cancer cells. A study reported that treatment with this compound led to significant reductions in cell viability in various cancer cell lines .

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Tryptophan | Precursor to serotonin | Essential amino acid |

| 5-Methoxytryptophan | Antidepressant-like effects | Similar structure but different substitution |

| Indole-3-acetic acid | Plant growth regulator | Derived from tryptophan |

| This compound | Antiviral, anti-inflammatory, anticancer | Unique methoxy substitution |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good intestinal absorption with low clearance rates. Similar compounds like 1-methyltryptophan exhibit low binding to plasma proteins, indicating a favorable distribution in biological systems.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZROTSTMQSBFK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457291 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

808145-87-1 | |

| Record name | 7-METHOXY-D-TRYPTOPHAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.